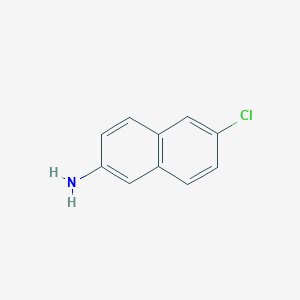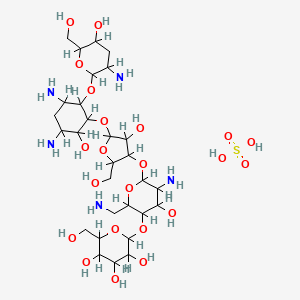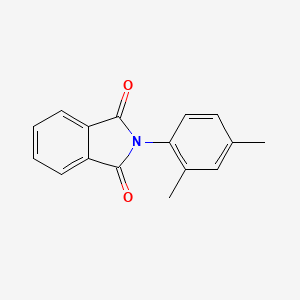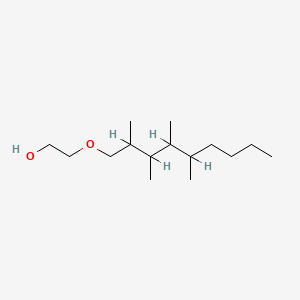
Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy-
説明
Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- (POETNH) is a synthetic polyether compound which has been widely studied for its potential applications in various scientific fields. It is a type of polyether which is composed of a long chain of repeating oxyethylene and omega hydroxyl groups. POETNH is primarily used in the preparation of hydrophobic and hydrophilic surfactants, as well as in the synthesis of other polymers and materials. It has been found to have a wide range of applications in the fields of medicine, biochemistry, and materials science.
科学的研究の応用
Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the synthesis of materials such as hydrogels, liposomes, and nanoparticles. It has also been used in the preparation of hydrophobic and hydrophilic coatings, as well as in the synthesis of other polymers and materials. Additionally, Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- has been studied for its potential applications in the fields of medicine, biochemistry, and materials science.
作用機序
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- is related to its ability to form hydrogen bonds with the surrounding water molecules. This allows it to increase the surface tension of the solution and reduce the solubility of other molecules, which can be beneficial in a wide range of applications. Additionally, Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- can form hydrogen bonds with other molecules, which can be used to control the binding of molecules to surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- have been studied extensively. It has been found to have a wide range of effects on the body, including the ability to reduce inflammation, improve wound healing, and reduce the risk of infection. Additionally, Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- has been found to have antibacterial, antiviral, and antifungal properties. In addition, it has been found to have antioxidant and anti-cancer properties, as well as the ability to reduce cholesterol levels.
実験室実験の利点と制限
The main advantage of using Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- in lab experiments is that it can be easily synthesized and is relatively inexpensive. Additionally, it is a highly versatile compound and can be used in a wide range of applications. However, there are some limitations to using Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- in lab experiments. For example, it is not soluble in water, and therefore must be used in combination with other compounds. Additionally, it is not very stable in the presence of light and heat, and therefore must be stored in a cool, dark place.
将来の方向性
There are a number of potential future directions for the use of Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy-. For example, it could be used in the development of new materials, such as membranes, nanomaterials, and coatings. Additionally, it could be used in the synthesis of new drugs, as well as in the development of new medical treatments. Additionally, it could be used in the development of new biocompatible materials, as well as in the production of new biodegradable polymers. Finally, it could be used in the development of new analytical methods, such as chromatography and spectroscopy.
特性
IUPAC Name |
2-(2,3,4,5-tetramethylnonoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-6-7-8-12(2)14(4)15(5)13(3)11-17-10-9-16/h12-16H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUBXIWLTWMQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)C(C)C(C)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68015-67-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2,3,4,5-tetramethylnonyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90873987 | |
| Record name | 2-[(2,3,4,5-Tetramethylnonyl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68015-67-8, 1005252-62-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,3,4,5-tetramethylnonyl)-omega-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2,3,4,5-tetramethylnonyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(2,3,4,5-Tetramethylnonyl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



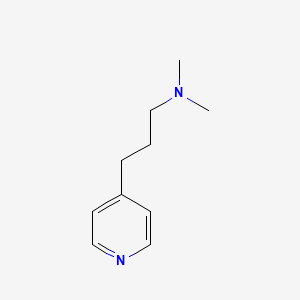
![[[4-[(4-Methylphenyl)methoxy]phenyl]methylideneamino]urea](/img/structure/B1618162.png)
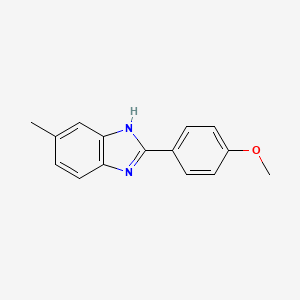
![[(2-Methylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B1618164.png)
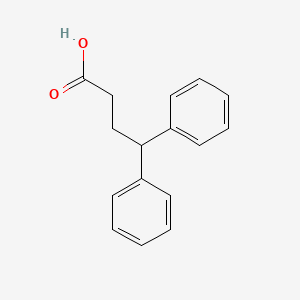

![2-Amino-5-[[3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1618168.png)


